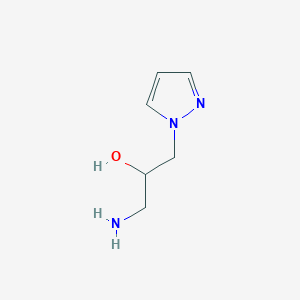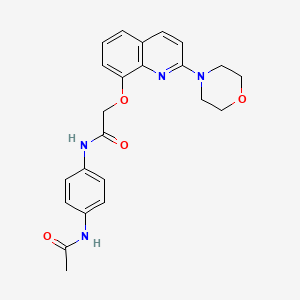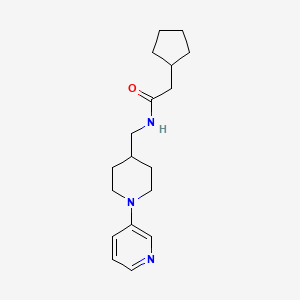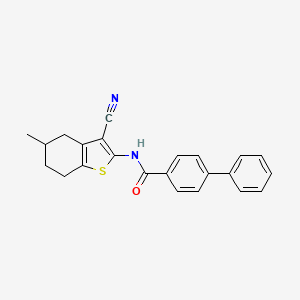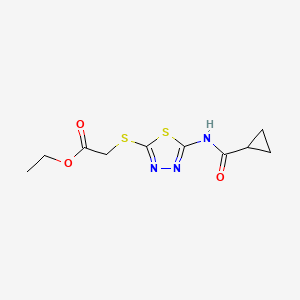
Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiadiazole derivative that has been synthesized using various methods.
科学的研究の応用
Synthesis and Growth Stimulant Activity
Thiadiazole derivatives, such as those synthesized by Knyazyan et al. (2013), have demonstrated growth stimulant properties. These compounds, upon preliminary screening, showed expressed growth stimulant activities, with some derivatives reaching activity levels comparable to that of heteroauxin, indicating potential applications in agriculture and plant science (Knyazyan et al., 2013).
Pharmacological Evaluation for Anti-inflammatory and Analgesic Agents
Another area of application is in the development of anti-inflammatory and analgesic agents. Shkair et al. (2016) designed and synthesized a series of 1,3,4-thiadiazoles evaluated for their anti-inflammatory and analgesic properties. These studies highlight the therapeutic potential of thiadiazole derivatives in medicinal chemistry, suggesting that similar compounds might be developed as novel drugs with anti-inflammatory and analgesic activities (Shkair et al., 2016).
Antimicrobial and Antioxidant Studies
Compounds like "Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates" have been synthesized and evaluated for their antimicrobial and antioxidant activities. The results from these studies indicate significant antibacterial and antifungal properties, alongside profound antioxidant potential, pointing to the utility of thiadiazole derivatives in addressing microbial infections and oxidative stress-related conditions (Raghavendra et al., 2016).
Insecticidal Assessment
Research by Fadda et al. (2017) on novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, showcases the potential use of thiadiazole derivatives in pest management. The study emphasizes the role of these compounds in developing new, effective insecticidal agents, which could contribute to more sustainable agricultural practices (Fadda et al., 2017).
特性
IUPAC Name |
ethyl 2-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S2/c1-2-16-7(14)5-17-10-13-12-9(18-10)11-8(15)6-3-4-6/h6H,2-5H2,1H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOVXFFPXLWENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2612600.png)
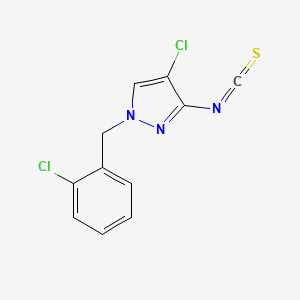
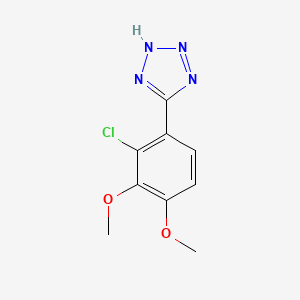
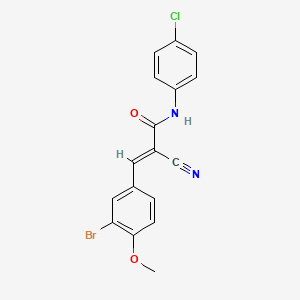
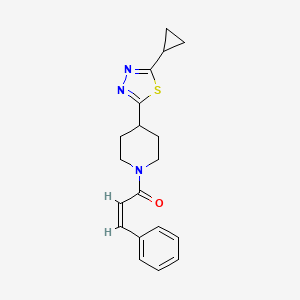

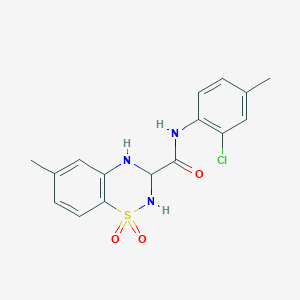
![3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2612612.png)
